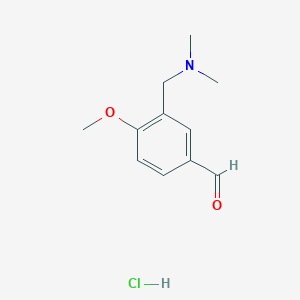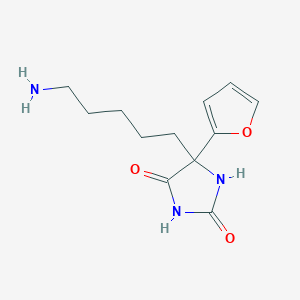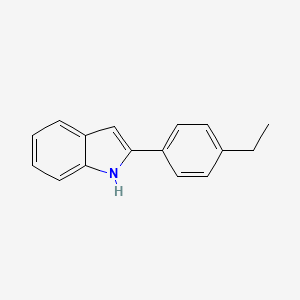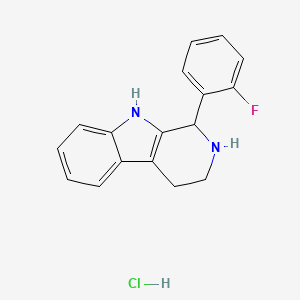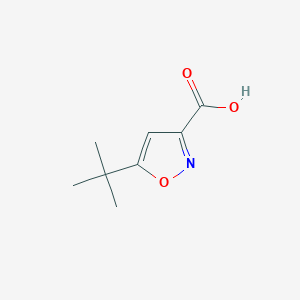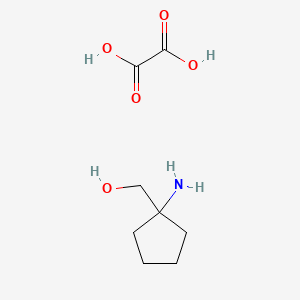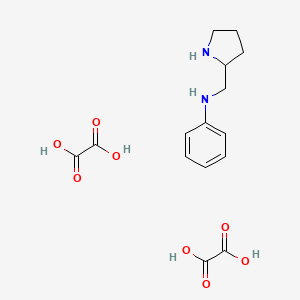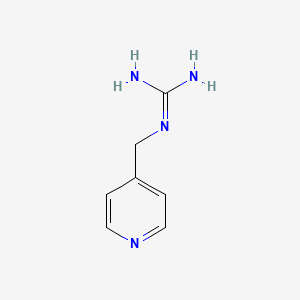
1-(吡啶-4-基甲基)胍
描述
1-(Pyridin-4-ylmethyl)guanidine is an organic compound with the molecular formula C7H10N4 and a molecular weight of 150.18. It is an important organic intermediate used in various fields such as agrochemical, pharmaceutical, and dyestuff industries.
科学研究应用
1-(Pyridin-4-ylmethyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
作用机制
Target of Action
Guanidine, a related compound, is known to interact with several targets such as aldehyde dehydrogenase, mitochondrial inhibitor, ribonuclease pancreatic, dna, disks large homolog 4, lysozyme, guanidinoacetate n-methyltransferase, and arginase .
Mode of Action
It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine and its derivatives play a crucial role in the metabolism of living organisms and are involved in various biochemical pathways .
Result of Action
Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .
生化分析
Biochemical Properties
1-(Pyridin-4-ylmethyl)guanidine plays a significant role in biochemical reactions due to its guanidinium functional group, which is known for its ability to recognize and bind anions through ion pairing and hydrogen bonding . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with phosphodiester hydrolyzing enzymes and RNA and DNA binding proteins, enhancing the cleavage of phosphodiesters . The guanidinium group in 1-(Pyridin-4-ylmethyl)guanidine allows it to act as an electrophilic catalyst, facilitating recognition and catalysis in biochemical reactions .
Cellular Effects
1-(Pyridin-4-ylmethyl)guanidine has notable effects on various types of cells and cellular processes. It facilitates cellular translocation and delivery of bioactive cargos through biological barriers . This compound can influence cell function by interacting with cell surface counterparts through charge pairing and hydrogen bonding . Additionally, guanidine derivatives, including 1-(Pyridin-4-ylmethyl)guanidine, can affect mitochondrial function by inhibiting calcium transport and coupled respiration . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1-(Pyridin-4-ylmethyl)guanidine involves its ability to bind with biomolecules and influence their activity. The guanidinium group in this compound allows it to form hydrogen bonds and ion pairs with target molecules, facilitating enzyme inhibition or activation . For example, it can inhibit mitochondrial calcium transport, affecting cellular energy transduction and metabolic processes . The pyridine moiety in 1-(Pyridin-4-ylmethyl)guanidine also contributes to its binding interactions, enhancing its stability and hydrogen bond-forming ability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-4-ylmethyl)guanidine can change over time. This compound is known for its stability, which allows it to maintain its activity over extended periods . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that guanidine derivatives can exhibit sustained inhibition of mitochondrial function, leading to long-term changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(Pyridin-4-ylmethyl)guanidine vary with different dosages in animal models. At lower doses, this compound can enhance cellular uptake and bioactivity without causing significant adverse effects . At higher doses, it can lead to toxic effects such as bone marrow suppression, renal impairment, and hepatic dysfunction . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
1-(Pyridin-4-ylmethyl)guanidine is involved in various metabolic pathways, particularly those related to purine and pyrimidine metabolism . This compound can interact with enzymes and cofactors involved in nucleotide biosynthesis and degradation, influencing metabolic flux and metabolite levels . Its interactions with key enzymes in these pathways can affect the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 1-(Pyridin-4-ylmethyl)guanidine within cells and tissues are facilitated by its interaction with specific transporters and binding proteins . This compound can be efficiently transported across cell membranes, allowing it to reach its target sites within cells . Its distribution within tissues can also be influenced by its binding affinity to various cellular components.
Subcellular Localization
1-(Pyridin-4-ylmethyl)guanidine exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within mitochondria, for example, allows it to directly influence mitochondrial function and energy transduction processes .
准备方法
The synthesis of 1-(Pyridin-4-ylmethyl)guanidine can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial production methods often involve the use of transition-metal-catalyzed guanidine synthesis. This includes catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . These methods are advantageous due to their efficiency and scalability.
化学反应分析
1-(Pyridin-4-ylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
1-(Pyridin-4-ylmethyl)guanidine can be compared with other similar compounds such as:
Aryl guanidines: These compounds have similar structures but differ in the substituents on the aromatic ring. They are used as modulators of adrenergic receptors.
2-(Arylimino)imidazolidines: These compounds have a similar guanidine functionality but are part of a cyclic structure.
The uniqueness of 1-(Pyridin-4-ylmethyl)guanidine lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique chemical reactivity.
属性
IUPAC Name |
2-(pyridin-4-ylmethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-7(9)11-5-6-1-3-10-4-2-6/h1-4H,5H2,(H4,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIODJTYTUZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555084 | |
| Record name | N''-[(Pyridin-4-yl)methyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45957-41-3 | |
| Record name | N''-[(Pyridin-4-yl)methyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


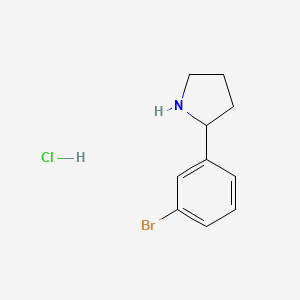
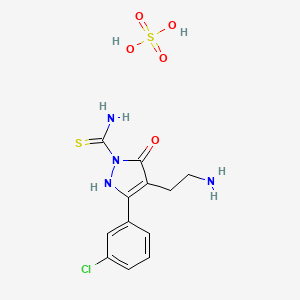
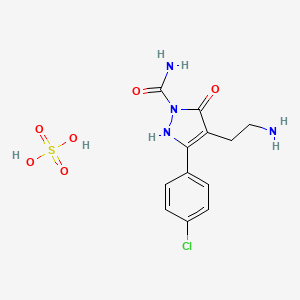
![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
